molecular formula C22H15Cl2N3O6 B11555828 2-[(E)-{[2-(2,4-Dichlorophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate

2-[(E)-{[2-(2,4-Dichlorophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11555828
M. Wt: 488.3 g/mol
InChI Key: YOYXDJPIRRFQKU-BRJLIKDPSA-N
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Description

2-[(E)-{[2-(2,4-Dichlorophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and chlorinated phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,4-Dichlorophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps. The starting materials often include 2,4-dichlorophenoxyacetic acid and 4-nitrobenzoic acid. The synthetic route may involve the following steps:

    Formation of 2-(2,4-Dichlorophenoxy)acetamide: This can be achieved by reacting 2,4-dichlorophenoxyacetic acid with ammonia or an amine.

    Formation of the Imine: The acetamide is then reacted with an aldehyde or ketone to form the imine.

    Coupling with 4-Nitrobenzoic Acid: The imine is then coupled with 4-nitrobenzoic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2,4-Dichlorophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding amine.

    Reduction: The major product would be the dechlorinated or denitrated compound.

    Substitution: The major products would depend on the nucleophile used but could include various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,4-Dichlorophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(2,4-Dichlorophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H15Cl2N3O6

Molecular Weight

488.3 g/mol

IUPAC Name

[2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H15Cl2N3O6/c23-16-7-10-20(18(24)11-16)32-13-21(28)26-25-12-15-3-1-2-4-19(15)33-22(29)14-5-8-17(9-6-14)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

YOYXDJPIRRFQKU-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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